molecular formula C15H23N3O B13211918 4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one

4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13211918
M. Wt: 261.36 g/mol
InChI Key: OCUBLKDRQHSKGF-UHFFFAOYSA-N
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Description

4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings connected through a single atom. The presence of the pyrazole ring and the spirocyclic nonane structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is carried out under controlled conditions, often requiring the use of hydrazonyl chlorides to generate the nitrile imines in situ . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

4-[2-(2-methylpropyl)pyrazol-3-yl]-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C15H23N3O/c1-11(2)10-18-13(5-8-17-18)12-9-16-14(19)15(12)6-3-4-7-15/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,16,19)

InChI Key

OCUBLKDRQHSKGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)C2CNC(=O)C23CCCC3

Origin of Product

United States

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